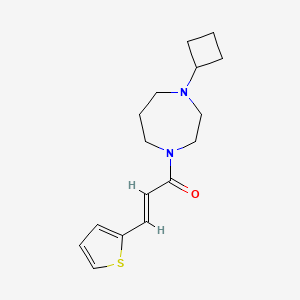
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H22N2OS and its molecular weight is 290.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a diazepane ring, a cyclobutyl group, and a thiophene moiety, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. The following sections detail specific activities and findings.
Antimicrobial Activity
Research indicates that derivatives of diazepanes exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies have demonstrated that compounds with similar structural features possess anticancer activity. In vitro assays revealed that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In animal models, it reduced paw edema induced by carrageenan, suggesting a potential mechanism involving the inhibition of pro-inflammatory cytokines .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory response.
- Modulation of Signaling Pathways : It may interfere with signaling pathways associated with cell proliferation and survival, particularly in cancer cells.
- Interaction with Receptors : Binding to specific receptors could lead to altered cellular responses.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against E. coli with an IC50 value of 25 µM. |
| Study B | Reported anticancer activity in MCF-7 cells with an IC50 value of 15 µM; apoptosis was confirmed via flow cytometry. |
| Study C | Showed anti-inflammatory effects in vivo with a reduction in edema by 45% compared to control groups. |
科学研究应用
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant anticancer properties. For instance, research on diazepane derivatives has shown that they can inhibit the proliferation of various cancer cell lines, including breast and renal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest, with specific emphasis on targeting pathways associated with tumor growth and metastasis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies suggest that certain derivatives possess activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The structure-activity relationship indicates that modifications in the diazepane ring can enhance efficacy against microbial targets .
Neuropharmacological Effects
Compounds containing diazepane moieties have been investigated for their neuropharmacological properties. They show promise as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems, particularly GABAergic pathways. The presence of the thiophene group may contribute to enhanced binding affinities at relevant receptors .
Enzyme Inhibition
Research has highlighted the potential of this compound as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit enzymes involved in metabolic pathways related to cancer and infectious diseases. This inhibition can lead to altered metabolic profiles in affected cells, providing a therapeutic avenue for drug development .
Synthetic Methodologies
Clinical Trials
Several clinical trials have explored the therapeutic potential of related compounds in treating various cancers and infections. These trials focus on dosage optimization and efficacy comparison with existing therapies .
Comparative Studies
Comparative studies have been conducted between this compound and other known pharmacological agents, demonstrating its unique profile in terms of potency and side effects .
属性
IUPAC Name |
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-16(8-7-15-6-2-13-20-15)18-10-3-9-17(11-12-18)14-4-1-5-14/h2,6-8,13-14H,1,3-5,9-12H2/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJCTCXNRSAVLY-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













